TETRAFLUOROPYRIDAZINE

Description

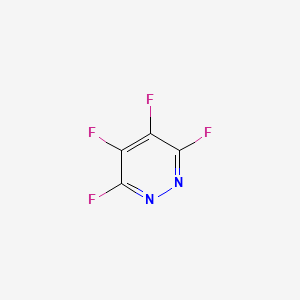

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrafluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGAMTYFRMRZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227159 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-80-7 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4,5,6-Tetrafluoropyridazine: Navigating Novel Synthetic Landscapes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 3,4,5,6-tetrafluoropyridazine, a highly versatile and sought-after building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer a critical analysis of the prevailing synthetic strategies, grounded in mechanistic insights and practical considerations. We will explore the two primary pathways for the construction of this perfluorinated heterocycle: the halogen exchange (HALEX) fluorination of a polychlorinated precursor and the conceptually elegant cyclocondensation of a perfluorinated 1,4-dicarbonyl compound with hydrazine. This guide will furnish detailed experimental protocols, comparative analyses of the methodologies, and visual representations of the key chemical transformations to empower researchers in their synthetic endeavors.

Introduction: The Rising Prominence of Fluorinated Pyridazines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The convergence of these two motifs in 3,4,5,6-tetrafluoropyridazine creates a uniquely reactive and versatile building block for the synthesis of novel pharmaceuticals and advanced materials. Its electron-deficient nature, a direct consequence of the cumulative inductive effect of the four fluorine atoms and the two nitrogen atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal platform for the introduction of diverse functionalities.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 3,4,5,6-tetrafluoropyridazine is primarily approached through two distinct strategies, each with its own set of advantages and challenges. The first, and more established, route involves the halogen exchange (HALEX) fluorination of a readily accessible chlorinated precursor. The second, more convergent approach, relies on the de novo construction of the pyridazine ring from a perfluorinated 1,4-dicarbonyl compound.

The Halogen Exchange (HALEX) Route: A Workhorse of Industrial Fluorination

The HALEX process is a cornerstone of industrial organofluorine chemistry, involving the substitution of chlorine or bromine atoms with fluorine using a fluoride salt, most commonly potassium fluoride (KF). This method is particularly well-suited for the synthesis of perfluorinated heteroaromatics.

The HALEX reaction on an aromatic substrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atoms in the target molecule, coupled with the electron-withdrawing effect of the pyridazine nitrogens, significantly activates the ring towards nucleophilic attack. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), to ensure the solubility of the reactants and to facilitate the displacement of the chloride ions by fluoride. The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can enhance the reactivity of the fluoride anion by improving its solubility and nucleophilicity in the organic phase[1].

Diagram 1: Proposed Halogen Exchange (HALEX) Fluorination Workflow

Caption: A streamlined workflow for the synthesis of 3,4,5,6-tetrafluoropyridazine via the HALEX process.

The viability of the HALEX route hinges on the accessibility of the polychlorinated precursor. 3,4,5,6-Tetrachloropyridazine can be prepared from readily available starting materials such as maleic anhydride. A multi-step synthesis involves the chlorination of a pyridazine precursor, often derived from the reaction of a chlorinated maleic anhydride derivative with hydrazine[2].

Experimental Protocol: Synthesis of 3,4,5,6-Tetrachloropyridazine (Illustrative)

-

Step 1: Synthesis of Dichloromaleic Anhydride: Maleic anhydride is treated with a chlorinating agent, such as chlorine gas in the presence of a catalyst or phosphorus pentachloride, to yield dichloromaleic anhydride.

-

Step 2: Formation of 4,5-Dichloropyridazine-3,6-dione: Dichloromaleic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as acetic acid or ethanol, to form 4,5-dichloropyridazine-3,6-dione.

-

Step 3: Chlorination to 3,4,5,6-Tetrachloropyridazine: The resulting dione is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) with a catalytic amount of a tertiary amine or phosphorus pentachloride (PCl₅), at elevated temperatures to yield 3,4,5,6-tetrachloropyridazine.

The crucial step is the replacement of all four chlorine atoms with fluorine. This transformation requires forcing conditions due to the increasing difficulty of substituting the remaining chlorine atoms as the number of electron-withdrawing fluorine atoms on the ring increases.

Experimental Protocol: Fluorination of 3,4,5,6-Tetrachloropyridazine

-

Materials: 3,4,5,6-Tetrachloropyridazine, anhydrous potassium fluoride (spray-dried is preferred for higher reactivity), a high-boiling aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone), and optionally a phase-transfer catalyst (e.g., tetramethylammonium chloride).

-

Procedure:

-

In a high-pressure autoclave equipped with a mechanical stirrer and a thermocouple, charge the reactor with 3,4,5,6-tetrachloropyridazine and a molar excess of anhydrous potassium fluoride (typically 4-6 equivalents).

-

Add the solvent and the phase-transfer catalyst (if used).

-

Seal the reactor and heat the mixture to a high temperature (typically in the range of 200-250 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by GC-MS analysis of aliquots.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any pressure.

-

The crude product is isolated by filtration to remove the inorganic salts, followed by fractional distillation of the filtrate under reduced pressure to obtain pure 3,4,5,6-tetrafluoropyridazine.

-

Table 1: Comparison of HALEX Fluorination Conditions

| Parameter | Typical Range | Rationale |

| Fluorinating Agent | Anhydrous KF | Cost-effective and readily available fluoride source. |

| Solvent | Sulfolane, DMSO, NMP | High boiling point, polar aprotic solvents to solubilize reactants. |

| Temperature | 200 - 250 °C | High thermal energy is required to overcome the activation barrier for the substitution of multiple chlorine atoms. |

| Pressure | Autogenous | The reaction is typically run in a sealed reactor, and the pressure is generated by the vapor pressure of the solvent at the reaction temperature. |

| Reaction Time | 12 - 48 hours | The reaction is often slow and requires extended periods to achieve high conversion. |

| Yield | Moderate to Good | Yields can vary depending on the specific conditions and the efficiency of the purification. |

The Cyclocondensation Route: Building from Fluorinated Precursors

An alternative and more convergent approach involves the construction of the pyridazine ring from a pre-fluorinated C4 building block. The classic Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with hydrazine, provides a template for this strategy[3].

The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridazine ring. The key challenge in this approach lies in the synthesis of a suitable perfluorinated 1,4-dicarbonyl precursor.

Diagram 2: Cyclocondensation of a Perfluorinated 1,4-Diketone with Hydrazine

Caption: The Paal-Knorr type synthesis of 3,4,5,6-tetrafluoropyridazine.

The synthesis of a suitable perfluorinated 1,4-dicarbonyl compound, such as hexafluoro-1,4-butanedial or a corresponding diketone, is not trivial. These compounds are often not commercially available and their synthesis can be challenging. Potential synthetic routes to such precursors could involve the oxidation of perfluorinated diols or the ozonolysis of a perfluorinated cyclic alkene. The reaction of hexafluoroglutaryl fluoride with a reducing agent could also be explored.

Hypothetical Experimental Protocol: Cyclocondensation Route

-

Step 1: Synthesis of a Perfluorinated 1,4-Dicarbonyl Compound: This would be the most challenging step and would require dedicated research and development.

-

Step 2: Cyclocondensation with Hydrazine:

-

Dissolve the perfluorinated 1,4-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

-

Add one equivalent of hydrazine hydrate, potentially in the presence of a catalytic amount of acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the formation of the pyridazine product by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and isolate the product by extraction and subsequent purification, likely through distillation or chromatography.

-

Comparative Analysis and Future Perspectives

Currently, the HALEX route stands as the more established and industrially viable method for the synthesis of 3,4,5,6-tetrafluoropyridazine, primarily due to the greater accessibility of the chlorinated precursor. However, this route suffers from the use of harsh reaction conditions, the need for specialized high-pressure equipment, and the generation of significant amounts of inorganic salt waste.

The cyclocondensation route , while conceptually more elegant and potentially more environmentally benign, is hampered by the lack of a readily available and cost-effective perfluorinated 1,4-dicarbonyl precursor. The development of an efficient synthesis for such a precursor would represent a significant breakthrough and could make this route the preferred method in the future.

Future research in this area should focus on:

-

Optimization of the HALEX process: Investigating novel, more efficient, and milder fluorination conditions, perhaps utilizing advanced catalytic systems.

-

Development of novel routes to perfluorinated 1,4-dicarbonyls: Exploring new synthetic methodologies to access these key precursors in a practical and scalable manner.

-

Direct C-H fluorination: While challenging for a fully hydrogenated pyridazine, the development of selective late-stage C-H fluorination techniques could offer a revolutionary approach to the synthesis of fluorinated pyridazines.

Conclusion

3,4,5,6-Tetrafluoropyridazine is a valuable and highly reactive building block with significant potential in drug discovery and materials science. This guide has detailed the two primary synthetic avenues to this important molecule. While the HALEX fluorination of tetrachloropyridazine remains the most practical approach at present, the development of a viable synthesis for a perfluorinated 1,4-dicarbonyl precursor could shift the paradigm towards the more convergent cyclocondensation route. Continued innovation in fluorination chemistry and the synthesis of fluorinated building blocks will undoubtedly lead to more efficient, sustainable, and scalable methods for the production of 3,4,5,6-tetrafluoropyridazine, further unlocking its potential for scientific advancement.

References

- Clark, J. H., & Macquarrie, D. J. (1998). Catalysis of chemistry by supported reagents.

- CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. (This is an illustrative example of a polychloropyridazine synthesis).

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds and reaction intermediates). Journal of Fluorine Chemistry, 109(1), 3-11.

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.

- Kiplinger, P. F., Richmond, T. G., & Osterberg, C. E. (1994). Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews, 94(2), 373-431.

- Sandford, G. (2007). Perfluoroalkanes. Tetrahedron, 63(24), 5041-5068.

- Lin, T. P., & O'Hagan, D. (2017). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 204, 28-44.

Sources

Tetrafluoropyridazine: A Core Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Fluorinated Heterocycles

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—offer a powerful tool for molecular design. Among the vast landscape of fluorinated heterocycles, polyfluorinated diazines, and in particular tetrafluoropyridazine, represent a class of highly versatile and reactive building blocks. This guide provides a comprehensive overview of the physical and chemical properties of 3,4,5,6-tetrafluoropyridazine, offering insights into its synthesis, reactivity, and potential applications to empower researchers in their scientific endeavors.

Structural and Physical Properties: A Foundation of Reactivity

3,4,5,6-Tetrafluoropyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with all four carbon atoms of the ring substituted with fluorine. This high degree of fluorination profoundly influences its physical and chemical properties.

Table 1: Predicted Physical Properties of 3,4,5,6-Tetrafluoropyridazine

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₄F₄N₂ | By definition |

| Molecular Weight | 152.05 g/mol | Calculated from atomic weights |

| Appearance | Colorless to light-yellow liquid or low-melting solid | Similar to other small, fluorinated heterocycles |

| Boiling Point | Estimated 100-120 °C | Lower than polychlorinated analogs due to weaker intermolecular forces. Comparable to tetrafluoropyridine (b.p. 102 °C). |

| Density | Estimated 1.5 - 1.6 g/mL | Higher than non-fluorinated pyridazine due to the high atomic weight of fluorine. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetonitrile). Insoluble in water. | Typical for non-polar, fluorinated organic compounds. |

It is crucial to note that these are estimated values. Experimental determination is necessary for precise characterization.

The Chemistry of Tetrafluoropyridazine: A Hub of Synthetic Utility

The electron-withdrawing nature of the four fluorine atoms and the two nitrogen atoms renders the pyridazine ring highly electron-deficient. This electronic characteristic is the primary driver of its reactivity, making it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity

The high electrophilicity of the carbon atoms in the tetrafluoropyridazine ring makes them highly susceptible to attack by nucleophiles. This reactivity is the most significant aspect of its chemistry and the primary reason for its utility as a synthetic building block.

Theoretical studies on perfluoropyridazine suggest that nucleophilic attack is most likely to occur at the 4- and 5-positions, which are para to the ring nitrogens[1]. The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing fluorine and nitrogen atoms.

Figure 1: Generalized mechanism of nucleophilic aromatic substitution on tetrafluoropyridazine.

The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Studies on the related 4,5,6-trifluoropyridazin-3(2H)-one show that a variety of nucleophiles, including amines, can readily displace fluoride ions[2][3]. Softer nucleophiles tend to favor substitution at the 4-position[2].

Experimental Protocol: Representative Nucleophilic Substitution

This protocol is a general guideline based on reactions with analogous polyfluoroheterocycles. Optimization for specific substrates and nucleophiles is essential.

-

Reaction Setup: To a stirred solution of 3,4,5,6-tetrafluoropyridazine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).

-

Base (if required): If the nucleophile is a neutral species (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 1.5-2.0 eq) to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction to room temperature. If a solid base was used, filter the mixture. The filtrate can be concentrated under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyridazine.

Synthesis of Tetrafluoropyridazine: Accessing the Core Scaffold

The synthesis of polyfluorinated heterocycles often involves the fluorination of their polychlorinated analogues. This halogen exchange (HALEX) reaction is a common and effective method.

Sources

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetrafluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoropyridazine (C₄F₄N₂) is a highly fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its electron-deficient nature, arising from the cumulative electron-withdrawing effects of four fluorine atoms and two nitrogen atoms in the aromatic ring, makes it an intriguing building block for novel pharmaceuticals and functional materials. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and, consequently, its biological activity and material properties. This guide provides a comprehensive overview of the predicted molecular geometry and crystal structure of tetrafluoropyridazine, drawing upon established principles and data from analogous compounds. Crucially, in the absence of a published experimental crystal structure for tetrafluoropyridazine, this document also serves as a practical manual, detailing the necessary experimental and computational protocols to definitively determine its structure.

Introduction: The Significance of Structural Elucidation

The precise arrangement of atoms in a molecule dictates its physical and chemical properties. For drug development professionals, understanding the molecular geometry is fundamental to predicting how a molecule will interact with a biological target. The crystal structure, which describes the arrangement of molecules in a solid-state lattice, provides invaluable insights into intermolecular forces, polymorphism, and solubility—all critical parameters in drug formulation and delivery. For materials scientists, the crystal packing can influence properties such as conductivity, optical behavior, and mechanical strength.

While the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, contains over a million entries, a definitive experimental structure for tetrafluoropyridazine has yet to be reported.[1][2][3] This guide, therefore, adopts a two-pronged approach: firstly, to present a robust prediction of its structure based on established chemical principles and data from closely related molecules; and secondly, to provide detailed, field-proven methodologies for its synthesis and structural determination.

Predicted Molecular Geometry

The molecular geometry of tetrafluoropyridazine can be predicted with a high degree of confidence using Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy with the known structures of pyridazine and 2,3,5,6-tetrafluoropyridine.[4]

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In its parent form, it is planar. The introduction of four fluorine atoms is expected to have a minimal effect on the planarity of the ring itself. The key structural parameters to consider are bond lengths and bond angles.

Table 1: Predicted and Comparative Molecular Geometry Parameters

| Parameter | Predicted Value (Tetrafluoropyridazine) | Experimental Value (2,3,5,6-Tetrafluoropyridine) |

| C-C Bond Length | ~1.38 - 1.40 Å | ~1.38 Å |

| C-N Bond Length | ~1.32 - 1.34 Å | ~1.33 Å |

| N-N Bond Length | ~1.33 - 1.35 Å | N/A |

| C-F Bond Length | ~1.33 - 1.35 Å | ~1.34 Å |

| C-C-C Bond Angle | ~118° - 122° | ~120° |

| C-C-N Bond Angle | ~118° - 122° | ~120° |

| C-N-N Bond Angle | ~117° - 121° | N/A |

| Dihedral Angle | Expected to be planar (~0°) | Planar |

Note: Predicted values are estimations based on theoretical calculations and data from analogous structures. Experimental determination is required for definitive values.

The high degree of fluorination will significantly influence the electronic distribution within the molecule, but the fundamental planar geometry of the pyridazine core is expected to be maintained.

Caption: Predicted molecular structure of 3,4,5,6-tetrafluoropyridazine.

Predicted Crystal Structure and Intermolecular Interactions

In the solid state, molecules of tetrafluoropyridazine are expected to pack in a manner that maximizes favorable intermolecular interactions. Given the highly polar nature of the C-F bonds and the presence of the nitrogen lone pairs, the following interactions are likely to be significant in the crystal lattice:

-

π-π Stacking: The electron-deficient pyridazine ring can participate in π-π stacking interactions with adjacent rings. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds.

-

Dipole-Dipole Interactions: The molecule will possess a significant dipole moment due to the asymmetrical arrangement of the electronegative fluorine and nitrogen atoms. These dipole-dipole interactions will play a crucial role in the orientation of the molecules within the crystal lattice.

-

Halogen Bonding: The fluorine atoms, particularly given their electron-withdrawing environment, could potentially act as halogen bond donors to the nitrogen lone pairs of neighboring molecules.

The interplay of these forces will determine the final crystal system, space group, and unit cell parameters.

Experimental Determination of the Crystal Structure: A Practical Guide

The following sections provide detailed protocols for the synthesis, crystallization, and structural analysis of tetrafluoropyridazine.

Synthesis of Tetrafluoropyridazine

The synthesis of fluorinated pyridazines can be achieved through several routes.[5][6][7][8] A common approach involves the fluorination of a corresponding chlorinated precursor.[9]

Protocol for the Synthesis of Tetrafluoropyridazine:

-

Starting Material: Tetrachloropyridazine.

-

Fluorinating Agent: Spray-dried potassium fluoride (KF) is a common and effective fluorinating agent for this type of reaction.

-

Solvent: A high-boiling point, polar aprotic solvent such as sulfolane is typically used.

-

Procedure:

-

In a well-ventilated fume hood, charge a sealed reaction vessel with tetrachloropyridazine, an excess of spray-dried KF, and sulfolane.

-

Heat the reaction mixture to a high temperature (typically >200°C) with vigorous stirring.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.

-

Upon completion, cool the reaction mixture and pour it into a large volume of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure tetrafluoropyridazine.

-

Caption: General workflow for the synthesis of tetrafluoropyridazine.

Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[10][11][12]

Protocol for Crystallization of Tetrafluoropyridazine:

-

Purification: The starting material must be of the highest possible purity.

-

Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Good starting points include alkanes (e.g., hexane), aromatic solvents (e.g., toluene), and chlorinated solvents (e.g., dichloromethane).

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.[13]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator).[11]

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a small molecule.[14]

Protocol for SC-XRD Data Collection and Structure Solution:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[14]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate positions of all atoms.

Gas-Phase Molecular Geometry Determination

Gas-phase electron diffraction (GED) provides information about the molecular structure in the absence of intermolecular interactions, offering a valuable comparison to the solid-state structure.[15]

Protocol for Gas-Phase Electron Diffraction (GED):

-

Sample Introduction: A gaseous sample of tetrafluoropyridazine is introduced into a high-vacuum chamber.[16][17]

-

Electron Diffraction: A high-energy beam of electrons is passed through the gas, and the scattered electrons are detected on a photographic plate or a CCD detector.[18]

-

Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed to determine the internuclear distances and bond angles in the molecule.

Caption: Overall experimental workflow for structural determination.

Computational Modeling of Molecular Structure

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules.[19][20][21][22][23]

Protocol for DFT-Based Structure Optimization:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Method: A suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p) or def2-TZVP) should be chosen.[19][20]

-

Calculation:

-

Construct an initial 3D model of tetrafluoropyridazine.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).

-

-

Analysis: The output of the calculation will provide detailed information on bond lengths, bond angles, dihedral angles, and electronic properties such as the molecular orbitals and electrostatic potential.

Conclusion

While the definitive crystal structure of tetrafluoropyridazine awaits experimental determination, this guide provides a robust, scientifically grounded framework for its prediction and elucidation. The presented protocols for synthesis, crystallization, and analysis by SC-XRD, GED, and DFT offer a clear pathway for researchers to uncover the precise three-dimensional arrangement of this promising molecule. Such knowledge is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials based on the tetrafluoropyridazine scaffold.

References

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of fluorinated pyridazines. (n.d.). SIOC-Journal.cn. Retrieved from [Link]

-

Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(40), 13130-13134. Available at: [Link]

-

Vishnevskiy, Y. V., et al. (2020). Low pressure gas electron diffraction: An experimental setup and case studies. The Journal of Chemical Physics, 153(2), 024302. Available at: [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

-

Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1032-1041. Available at: [Link]

-

Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Journal of Chemical Theory and Computation, 18(11), 6892-6910. Available at: [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

Yang, J., et al. (2016). Femtosecond gas phase electron diffraction with MeV electrons. Faraday Discussions, 194, 563-587. Available at: [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). beta-Hydroxypalmitate. National Center for Biotechnology Information. Retrieved from [Link]

-

Vishnevskiy, Y. V., et al. (2020). Low Pressure Gas Electron Diffraction: an Experimental Setup and Case Studies. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link]

-

Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 941-1011. Available at: [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Furuya, T., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. Available at: [Link]

-

PubChem. (n.d.). 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-(2,3,4,5-Tetrafluorophenyl)pyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Re-Crystallize. (n.d.). Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. Available at: [Link]

-

ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

-

PubChem. (n.d.). Benzovindiflupyr. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetrafluorohydrazine (CAS 10036-47-2). Retrieved from [Link]

-

Wang, Y., et al. (2024). Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum. ACS Omega. Available at: [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

PubChem. (n.d.). Fluroxypyr-meptyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. biokeanos.com [biokeanos.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,5,6-Tetrafluoropyridine | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of fluorinated pyridazines [sioc-journal.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Pyridazine synthesis [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. How To [chem.rochester.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Quantum chemical calculations of tetrafluoropyridazine electronic structure

A Technical Guide to the Electronic

Structure of Tetrafluoropyridazine: A Quantum Chemical Approach

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 3,4,5,6-tetrafluoropyridazine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We move beyond a simple procedural outline to deliver a comprehensive understanding of why specific quantum chemical methodologies are chosen and how the resulting data can be rationally applied in the drug discovery process. This document details a robust computational workflow using Density Functional Theory (DFT), outlines the interpretation of key electronic descriptors, and connects these fundamental properties to practical applications in designing next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyridazines

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of fluorine atoms into this scaffold, creating molecules like tetrafluoropyridazine, dramatically alters its physicochemical properties. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[6][7][8]

Understanding the precise electronic consequences of this polyfluorination is paramount. It governs the molecule's reactivity, its capacity for non-covalent interactions (such as hydrogen and halogen bonds), and its overall electrostatic profile, which dictates how it recognizes and binds to a biological target. Quantum chemical calculations offer a powerful lens through which we can visualize and quantify these electronic properties, providing predictive insights that can accelerate the drug design cycle.

The Theoretical & Methodological Framework

The primary goal of these calculations is to solve the time-independent Schrödinger equation (Ĥψ = Eψ) for the molecule, which describes the energy and wavefunction of its electrons.[9] For a multi-atom system like tetrafluoropyridazine, an exact solution is impossible. Therefore, we rely on robust, well-validated approximations.

The Power of Density Functional Theory (DFT)

While traditional ab initio methods focus on approximating the complex many-electron wavefunction, Density Functional Theory (DFT) offers a more computationally efficient yet highly accurate alternative.[10] DFT is built on the principle that the ground-state energy of a molecule can be determined from its electron density, a simpler, three-dimensional quantity. This approach has been proven to provide an excellent description of the geometry and electronic structures of heterocyclic and halogenated compounds.[11][12][13]

Causality Behind Method Selection: Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and robust choice that provides a good balance of accuracy and computational cost for systems like tetrafluoropyridazine.[14][15]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For a molecule containing highly electronegative fluorine atoms, it is crucial to use a basis set that can accurately model both the core and valence electrons, as well as the polarization of the electron cloud. A Pople-style basis set such as 6-311+G(d,p) is an excellent choice.

-

6-311: A "triple-zeta" basis set, providing high flexibility for valence electrons.

-

+: Adds "diffuse" functions, which are essential for accurately describing lone pairs and regions of electron density far from the nuclei.

-

(d,p): Adds "polarization" functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds.

-

A Validated Computational Workflow

The following protocol outlines a self-validating system for calculating and analyzing the electronic properties of tetrafluoropyridazine. Each step builds upon the previous one to ensure the final results are derived from a physically meaningful molecular state.

Figure 1: A validated workflow for quantum chemical calculations.

Experimental Protocol

-

Step 1: Initial Structure Generation

-

Construct the 3D molecular structure of 3,4,5,6-tetrafluoropyridazine using a molecular builder (e.g., GaussView, Avogadro). Ensure standard bond lengths and angles are used as a starting point.

-

-

Step 2: Geometry Optimization

-

Objective: To find the equilibrium geometry of the molecule, which corresponds to the lowest point on the potential energy surface.

-

Methodology: Perform a geometry optimization calculation using the chosen DFT method (B3LYP) and basis set (6-311+G(d,p)). The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is minimized.

-

-

Step 3: Vibrational Frequency Calculation

-

Objective: To verify that the optimized structure is a true energy minimum and to obtain thermodynamic data.

-

Methodology: Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

-

Step 4: Single-Point Energy and Property Calculation

-

Objective: To compute the final electronic energy and generate the detailed wavefunction file required for subsequent analysis.

-

Methodology: Using the verified minimum-energy geometry, perform a single-point energy calculation. This step is where the final, high-quality electronic properties are determined.

-

-

Step 5: Analysis of Electronic Properties

-

a. Frontier Molecular Orbital (FMO) Analysis: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[16][17]

-

b. Molecular Electrostatic Potential (MEP) Mapping: The MEP is a 3D map of the electrostatic potential around the molecule.[18] It visualizes regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue).[19] This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

-

c. Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a localized picture of bonds and lone pairs, which aligns with the chemist's Lewis structure intuition.[20][21] It provides detailed information on atomic charges, hybridization, and donor-acceptor (delocalization) interactions between filled and empty orbitals.[11][22]

-

d. Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (e.g., UV-Vis spectrum), TD-DFT calculations can be performed.[13][23] This method calculates the energies of electronic transitions from the ground state to various excited states.

-

Analysis and Implications for Drug Discovery

The data derived from the computational workflow provides a rich, quantitative picture of tetrafluoropyridazine's electronic character.

Quantitative Data Summary

The following table presents hypothetical but realistic data for tetrafluoropyridazine, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Calculated Value | Significance |

| EHOMO | -8.5 eV | Relates to ionization potential; lower energy suggests higher stability against oxidation. |

| ELUMO | -1.2 eV | Relates to electron affinity; a low-lying LUMO indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | A large gap indicates high kinetic stability and low chemical reactivity.[17] |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity, influencing solubility and dipole-dipole interactions. |

| NBO Charge on N | -0.45 e | Confirms the high negative charge on the nitrogen atoms, making them key H-bond acceptors. |

| NBO Charge on F | -0.38 e | Shows significant electron withdrawal by fluorine, influencing the ring's electrostatics. |

Interpretation and Strategic Application

-

Frontier Orbitals and Reactivity: The HOMO is expected to be distributed over the pyridazine ring, particularly involving the nitrogen lone pairs. The LUMO, a π* anti-bonding orbital, will also be located on the ring. The high electronegativity of the four fluorine atoms significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted pyridazine.[6] This polyfluorination leads to a large HOMO-LUMO gap, indicating that tetrafluoropyridazine is a kinetically stable molecule, a desirable trait for a drug scaffold.[6]

-

Molecular Electrostatic Potential (MEP) and Non-Covalent Interactions: The MEP map is the most intuitive tool for drug designers.

-

Negative Potential (Red): Intense negative potential will be localized around the two adjacent nitrogen atoms due to their lone pairs. These are prime hydrogen bond acceptor sites, critical for anchoring the molecule in a protein's active site.

-

Positive Potential (Blue): The fluorine atoms, despite their high electronegativity, create a positive region on the opposite side of the C-F bond, known as a σ-hole. This region can participate in favorable "halogen bonding" with electron-rich atoms (like oxygen or sulfur) in a receptor.

-

Neutral/Slightly Positive (Green/Yellow): The fluorinated carbon face of the ring will be electron-deficient, making it suitable for π-stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) in a binding pocket.

-

-

NBO Analysis and Charge Distribution: NBO analysis quantifies the MEP observations. The calculated negative charges on the nitrogen and fluorine atoms confirm their roles as key interacting centers. Furthermore, analyzing the delocalization interactions from filled (donor) orbitals to empty (acceptor) anti-bonding orbitals (like σ* C-F) provides a quantitative measure of hyperconjugation and inductive effects that stabilize the molecule.[11][20]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iiste.org [iiste.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. irjweb.com [irjweb.com]

- 18. MEP [cup.uni-muenchen.de]

- 19. researchgate.net [researchgate.net]

- 20. NBO [cup.uni-muenchen.de]

- 21. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 22. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine [mdpi.com]

Initial Biological Screening of Tetrafluoropyridazine and Its Simple Derivatives

An In-Depth Technical Guide:

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Heterocyclic compounds form the backbone of a vast majority of approved drugs, and their strategic fluorination often imbues them with superior pharmacological properties.[1][2] The C-F bond, with its high strength and minimal steric footprint, can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, improve binding affinity to target proteins, and fine-tune lipophilicity to optimize membrane permeability and overall bioavailability.[1][3][5]

The tetrafluoropyridazine core is a compelling, albeit relatively underexplored, scaffold. Its electron-deficient nature, a result of four strongly withdrawing fluorine atoms and two ring nitrogens, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is not a liability but a strategic advantage, providing a versatile handle for the synthesis of a diverse library of derivatives. This guide provides a robust, field-proven framework for the initial biological screening of tetrafluoropyridazine and its derivatives, designed to efficiently identify and prioritize compounds with therapeutic potential. We will proceed with a tiered, causality-driven approach, moving from broad-based primary screens to more focused secondary and mechanistic assays.

The Tetrafluoropyridazine Scaffold: Synthesis and Derivatization

While a comprehensive review of synthetic chemistry is outside the scope of this screening guide, understanding the accessibility of the core and its derivatives is crucial. The high reactivity of perfluoro- and polyfluoro-azines like tetrafluoropyridazine towards SNAr allows for the regioselective displacement of fluorine atoms with a wide array of nucleophiles (O-, N-, S-, and C-based).[6][7] This enables the systematic generation of a library of simple derivatives where substituents can be precisely placed to probe structure-activity relationships (SAR).

A general approach to derivatization involves the reaction of the parent 3,4,5,6-tetrafluoropyridazine with one or more equivalents of a chosen nucleophile. The reaction conditions (solvent, temperature, base) can be tuned to control the degree of substitution, yielding mono-, di-, or tri-substituted pyridazines. This synthetic tractability is a key reason for the scaffold's appeal in a discovery program.

A Tiered Strategy for Efficient Biological Screening

A successful initial screening campaign must be both comprehensive and resource-efficient. It should cast a wide net to detect diverse biological activities while simultaneously incorporating decision points to discard inactive or overtly toxic compounds early. The following tiered workflow is designed to achieve this balance.

Caption: A tiered workflow for the initial biological screening of novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to perform rapid, cost-effective assays on the entire compound library to identify any form of biological activity and flag pan-assay interference compounds or those with unacceptable general toxicity.

In Vitro Cytotoxicity Screening

Causality: Before assessing for specific therapeutic activities, it is essential to determine a compound's intrinsic cytotoxicity. A compound that is highly toxic to all cell types is generally a poor candidate for further development (with the exception of broad-spectrum cytotoxics for oncology). This assay serves as a fundamental filter. We will utilize the XTT assay, a second-generation tetrazolium salt-based method that offers advantages over the classic MTT assay, most notably the formation of a water-soluble formazan product, which simplifies the protocol and improves reliability.[8][9]

Caption: The principle of the XTT cell viability assay.

Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Plate mammalian cells (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa or MCF-7) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent with the activation reagent (electron coupling agent) according to the manufacturer's instructions.

-

Incubation with XTT: Add 50 µL of the freshly prepared XTT working solution to each well. Gently agitate the plate to mix.

-

Signal Development: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[8]

-

Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A single, high concentration (e.g., 10 or 25 µM) is typically used for primary screening.

Trustworthiness & Self-Validation: A critical control is to test for direct compound interference. Some compounds can chemically reduce XTT without cellular activity, leading to false-negative results (apparent high viability).[9] This is checked by performing the assay in cell-free wells containing only medium and the test compound. Any significant color change in these wells indicates interference.

Broad-Spectrum Antimicrobial Screening

Causality: Heterocyclic compounds are a rich source of antimicrobial agents. The agar disk diffusion method is a classic, qualitative, and highly efficient primary screen to test compounds against a panel of representative Gram-positive and Gram-negative bacteria and fungi.[10][11] It provides a clear visual indication of activity, allowing for rapid categorization of compounds.[12]

Experimental Protocol: Agar Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

-

Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) onto a separate disk. Include a vehicle-only (DMSO) negative control and a positive control antibiotic disk (e.g., ampicillin, ciprofloxacin).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Data Acquisition: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where microbial growth is prevented) for each compound.

Data Presentation: Illustrative Antimicrobial Screening Data

| Compound ID | S. aureus (Gram +) Zone (mm) | E. coli (Gram -) Zone (mm) | C. albicans (Fungus) Zone (mm) |

| TFP-001 | 7 | 6 | 6 |

| TFP-002 | 18 | 7 | 6 |

| TFP-003 | 6 | 15 | 6 |

| TFP-004 | 14 | 12 | 15 |

| Ampicillin | 25 | 22 | NT |

| DMSO | 6 | 6 | 6 |

| NT = Not Tested. A zone of 6 mm represents no inhibition (the diameter of the disk itself). |

Tier 2: Hit Confirmation and Potency Determination

Compounds showing promising activity in Tier 1 ("hits") are advanced to Tier 2 for quantitative analysis. This step is crucial for confirming the primary activity and determining potency, allowing for the prioritization of the most promising candidates.

Cytotoxicity Potency: IC₅₀ Determination

Causality: A single-point inhibition value from a primary screen is insufficient for decision-making. A dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀), the standard measure of a compound's potency.[13] This involves testing the compound across a range of concentrations. Screening against a panel of cell lines, including cancerous and non-cancerous lines, provides an initial assessment of selectivity.

Experimental Protocol: The protocol is identical to the XTT assay described in Section 4.1, with the key difference being that each "hit" compound is tested in a 7- to 10-point two- or three-fold serial dilution. The resulting viability data is plotted against the logarithm of the compound concentration, and a non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.

Data Presentation: Illustrative IC₅₀ Data

| Compound ID | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (HEK293 / MCF-7) |

| TFP-005 | 1.2 | 2.5 | > 50 | > 41.7 |

| TFP-006 | 15.8 | 12.1 | 18.2 | 1.15 |

| Doxorubicin | 0.8 | 0.5 | 1.5 | 1.88 |

Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)

Causality: The disk diffusion assay is qualitative. To properly compare the potency of antimicrobial hits, a quantitative measure is required. The Minimum Inhibitory Concentration (MIC) is the gold-standard, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] The broth microdilution method is a standardized and efficient way to determine MIC values.[10][15]

Caption: Workflow for MIC determination using the broth microdilution method.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a standardized microbial suspension as described in Section 4.2 and dilute it in broth to the final required concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the diluted inoculum to each well of the plate containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate under appropriate conditions.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be done by measuring the optical density (OD) at 600 nm with a plate reader.

Tier 3: Preliminary Mechanism of Action (MoA) Assays

For high-priority hits from Tier 2 (e.g., compounds with high potency and selectivity), gaining early insight into their mechanism of action is invaluable. While comprehensive MoA studies are beyond the scope of an initial screen, simple, targeted assays can provide crucial direction.

Causality: Enzyme inhibition is a common mechanism of action for many successful drugs.[16] If the drug discovery program has a specific biological target (e.g., a particular kinase, protease, or bacterial enzyme), the most promising compounds can be tested for direct inhibition of that enzyme. This provides a direct link between the compound and a molecular target, validating the screening results.[17][18][19]

General Protocol: In Vitro Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the target enzyme, a buffer solution, and any necessary cofactors.

-

Inhibitor Addition: Add the test compound at various concentrations (similar to an IC₅₀ determination).

-

Initiation: Add the enzyme's specific substrate to start the reaction. This substrate is often linked to a reporter system (e.g., colorimetric, fluorescent, or luminescent).

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Signal Detection: Stop the reaction and measure the product formation using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ for enzyme inhibition.

Trustworthiness & Self-Validation: It is crucial to run counter-screens to ensure the observed inhibition is not an artifact. This includes testing for assay interference (e.g., compound fluorescence interfering with a fluorescent readout) and ensuring the inhibition is specific to the target enzyme and not a result of non-specific effects like compound aggregation.

Conclusion and Path Forward

This in-depth guide outlines a logical, multi-tiered strategy for the initial biological evaluation of tetrafluoropyridazine and its derivatives. By progressing from broad primary screens to quantitative hit confirmation and preliminary mechanistic studies, this workflow enables the efficient identification of lead compounds. The data generated—cytotoxicity, antimicrobial zones, IC₅₀ values, and MICs—forms a solid foundation for establishing structure-activity relationships and making data-driven decisions. Promising candidates emerging from this cascade are well-validated starting points for further medicinal chemistry optimization, advanced pharmacological profiling, and eventual in vivo efficacy studies.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. Available at: [Link]

-

Gautam, R., Geniza, I., Iacono, S. T., & Mabry, J. M. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. Available at: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Available at: [Link]

-

Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes 1, 2. (n.d.). National Institute of Standards and Technology. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

-

Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Available at: [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). MDPI. Available at: [Link]

-

Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. (n.d.). ResearchGate. Available at: [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Analysis of MIC and Disk Diffusion Testing Variables for Gepotidacin and Comparator Agents against Select Bacterial Pathogens. (2017). American Society for Microbiology. Available at: [Link]

-

Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Recent Advances and Applications in 1,2,4,5-Tetrazine Chemistry. (2025). ResearchGate. Available at: [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. Available at: [Link]

-

Interesting biological activities of tetrahydropyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][3][10][20]triazino[3,4-b][3][6][10]thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Available at: [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). MDPI. Available at: [Link]

-

Fluorine in heterocyclic chemistry. (n.d.). ResearchGate. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

-

Enzyme Inhibition Studies. (n.d.). BioIVT. Available at: [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. Available at: [Link]

-

Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on Tetrafluoropyridazine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions to tetrafluoropyridazine. It delves into the underlying mechanistic principles, details established experimental protocols for the synthesis of mono-, di-, and tri-substituted derivatives, and explores the broad utility of this chemistry in medicinal chemistry and materials science. By offering a blend of theoretical understanding and practical, field-proven methodologies, this guide aims to empower researchers to effectively utilize tetrafluoropyridazine as a versatile scaffold for the creation of novel chemical entities.

Introduction: The Strategic Value of Tetrafluoropyridazine

Fluorinated heterocyclic compounds are of immense interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the various fluorinated heterocycles, tetrafluoropyridazine stands out as a highly valuable and versatile building block. Its electron-deficient nature, a consequence of the two adjacent nitrogen atoms and four fluorine substituents, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity provides a powerful and modular platform for the synthesis of a diverse array of substituted pyridazine derivatives.[6][7]

The ability to sequentially and regioselectively replace the fluorine atoms with a wide range of nucleophiles allows for the systematic modulation of molecular properties, making tetrafluoropyridazine an attractive scaffold in drug discovery programs.[8] This guide will provide a detailed exploration of the chemistry of tetrafluoropyridazine, with a focus on practical applications and robust protocols to facilitate its use in the modern research laboratory.

Mechanistic Insights and Regioselectivity

The SNAr reaction of tetrafluoropyridazine proceeds via a stepwise addition-elimination mechanism. The electron-deficient pyridazine ring readily accepts a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[9] Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The regioselectivity of the initial nucleophilic attack is a critical aspect of this chemistry. Theoretical studies and experimental observations indicate that the first nucleophilic substitution on tetrafluoropyridazine preferentially occurs at the C4 position, which is para to one of the nitrogen atoms.[5] This preference is attributed to both electronic and kinetic factors, particularly the stabilization of the transition state leading to the Meisenheimer complex.[5]

Caption: General mechanism of the SNAr reaction on tetrafluoropyridazine.

Once the first fluorine atom is substituted, the regioselectivity of subsequent substitutions is influenced by the electronic properties of the newly introduced substituent.[6] Electron-donating groups can direct the next nucleophilic attack to specific positions, while electron-withdrawing groups will have a different directing effect. This predictable regioselectivity is a key advantage for the controlled synthesis of polysubstituted pyridazines.

Applications in Drug Discovery and Materials Science

The functionalized pyridazine core is a prevalent motif in a wide range of biologically active compounds, including antivirals, anticancer agents, and cardiovascular drugs.[2] The ability to readily introduce diverse functionalities onto the tetrafluoropyridazine scaffold via SNAr reactions makes it a powerful tool in medicinal chemistry for the generation of compound libraries for high-throughput screening and for lead optimization studies.